molecular formula C23H23FN4O2 B2488638 6-(4-benzylpiperazine-1-carbonyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one CAS No. 1049559-88-7

6-(4-benzylpiperazine-1-carbonyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Cat. No. B2488638
CAS RN: 1049559-88-7
M. Wt: 406.461
InChI Key: YTULWPNMDDQLFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridazine compounds involves complex reactions under specific conditions. For instance, analogs of the compound have been synthesized through reactions involving quaternary 1-aminobenzimidazolium salts and β-dicarbonyl compounds, leading to the formation of pyridazino[1,6-a]benzimidazolium cations and 1-arylpyrazoles (Kuz’menko, V. V., Kuz’menko, T. A., & Simonov, A., 1983). Similarly, microwave heating has facilitated the efficient synthesis of benzimidazole derivatives, showcasing the method's effectiveness in synthesizing complex heterocyclic compounds (Menteşe, E., Yılmaz, F., Islamoglu, F., & Kahveci, B., 2015).

Molecular Structure Analysis

The molecular structure and conformational stability of related compounds have been extensively studied using techniques like DFT (Density Functional Theory) and HF (Hartree-Fock) methods. For example, the molecular structure of a fluorobenzoyl derivative was analyzed, revealing its conformational stability and vibrational frequencies, which are critical for understanding the compound's chemical behavior (Taşal, E., & Kumalar, M., 2012).

Chemical Reactions and Properties

Chemical reactions involving pyridazine derivatives have shown to produce a variety of heterocyclic systems. For instance, fluorophenyl pyridazinyl ketone has been used as a precursor for synthesizing benzo-annelated heterocycles, demonstrating the compound's versatility in chemical reactions (Heinisch, G., Haider, N., & Moshuber, J., 1994).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and vibrational spectra, have been studied to understand their stability and interactions. For example, the crystal structure of a related pyridazin-3(2H)-one derivative was elucidated, highlighting the importance of hydrogen bonding and pi-pi stacking interactions in the compound's stability (Daoui, S., et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity and interactions with other molecules, are crucial for understanding the compound's potential applications. Studies on pyridazine derivatives have explored their interactions, revealing insights into their binding affinities and selectivity towards biological receptors, indicating their pharmaceutical potential (Barlin, G., et al., 1996).

Scientific Research Applications

Molecular Structure Analysis

  • Marbofloxacin Study : A study by Shen et al. (2012) analyzed the molecular structure of a related compound, Marbofloxacin, demonstrating the conformational aspects and intramolecular interactions of the pyridazinone ring system. This type of analysis is crucial for understanding the chemical behavior and potential applications of similar compounds.

Synthesis and Reactivity

  • Synthesis of Pyridazin-3(2H)-ones : Research conducted by Shams (1984) explored the synthesis of 6-aryl-2-ethoxycarbonyl pyridazin-3(2H)-ones, highlighting their role as intermediates for forming new chemical entities. Such processes are critical in developing new chemical compounds with potential applications in various fields.
  • Hydrolysis Studies : The research by Iwanami et al. (1964) investigated the hydrolysis of related compounds, providing insights into the chemical stability and transformation of pyridazinone derivatives under different conditions.

Crystal Structure and DFT Studies

  • Crystal and MEP Analysis : The work of Daoui et al. (2019) on the crystal structure and DFT (Density Functional Theory) analysis of a pyridazin-3(2H)-one derivative provides valuable information on the molecular geometry, electronic structure, and potential reactivity of such compounds.

Potential Pharmaceutical Applications

  • Inhibitor Synthesis : A study by Menear et al. (2008) on the synthesis of a novel inhibitor showcases the potential pharmaceutical applications of pyridazinone derivatives in disease treatment.

properties

IUPAC Name

6-(4-benzylpiperazine-1-carbonyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c24-20-8-4-7-19(15-20)17-28-22(29)10-9-21(25-28)23(30)27-13-11-26(12-14-27)16-18-5-2-1-3-6-18/h1-10,15H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTULWPNMDDQLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-benzylpiperazine-1-carbonyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one

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